molecular formula C18H22F3N3O B6928854 N-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indolizine-2-carboxamide

N-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indolizine-2-carboxamide

Cat. No.: B6928854
M. Wt: 353.4 g/mol
InChI Key: HSCJBRHCIGCPPY-UHFFFAOYSA-N
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Description

N-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indolizine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoroethyl group, a piperidinyl ring, and an indolizine moiety

Properties

IUPAC Name

N-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indolizine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O/c1-13(14-5-8-23(9-6-14)12-18(19,20)21)22-17(25)15-10-16-4-2-3-7-24(16)11-15/h2-4,7,10-11,13-14H,5-6,8-9,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCJBRHCIGCPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CC(F)(F)F)NC(=O)C2=CN3C=CC=CC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indolizine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidinyl ring and the trifluoroethyl group. These components are then coupled with the indolizine core through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indolizine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indolizine-2-carboxamide has shown potential as a bioactive molecule

Medicine: The compound has been studied for its potential medicinal properties, including its ability to inhibit certain enzymes or receptors involved in disease processes. Its unique structure may contribute to its efficacy in treating various conditions.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indolizine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may bind to these targets, modulating their activity and leading to desired therapeutic effects.

Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal applications, it may target enzymes involved in metabolic pathways or receptors involved in signal transduction.

Comparison with Similar Compounds

  • N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]carbamate: This compound shares a similar piperidinyl ring and trifluoroethyl group but differs in the presence of a carbamate group.

  • N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide: This compound has a similar structure but includes additional methoxy and methyl groups.

Uniqueness: N-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indolizine-2-carboxamide is unique due to its combination of the trifluoroethyl group, piperidinyl ring, and indolizine core. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.

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